4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid
Description
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid (IUPAC name: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid) is a fluorenone-based dicarboxylic acid with the molecular formula C₁₅H₈O₅ and a molecular weight of 268.22 g/mol . Its structure features a central fluorenone core (a fluorene derivative with a ketone group at position 9) substituted with two benzoic acid groups at positions 2 and 6. The electron-withdrawing oxo group enhances the compound's π-conjugation and electronic deficiency, making it valuable in metal-organic frameworks (MOFs) and fluorescent sensors .
Properties
IUPAC Name |
4-[7-(4-carboxyphenyl)-9-oxofluoren-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16O5/c28-25-23-13-19(15-1-5-17(6-2-15)26(29)30)9-11-21(23)22-12-10-20(14-24(22)25)16-3-7-18(8-4-16)27(31)32/h1-14H,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPCSSCIWPJZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Oxidation of Fluorene
Fluorene is treated with potassium permanganate (KMnO₄) in acidic or basic conditions to introduce the oxo group at the 9-position. This method achieves yields of 70–85% but requires careful control of reaction conditions to avoid over-oxidation. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) have also been reported.
Alkylation and Subsequent Oxidation
For improved regioselectivity, 9,9-dialkylfluorenes (e.g., 9,9-dioctylfluorene) are first synthesized via nucleophilic substitution using alkyl halides and bases like NaOH or KOH. The alkyl groups enhance solubility and direct subsequent functionalization. Oxidation with O₂ or nitrobenzene then introduces the 9-oxo group.
Functionalization at 2,7-Positions
The 2,7-positions of 9-oxofluorene are activated for cross-coupling reactions via halogenation or boronation.
Bromination
Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) yields 2,7-dibromo-9-oxofluorene. This intermediate is critical for Suzuki-Miyaura coupling (Table 1).
Table 1: Bromination Conditions and Yields
Boronic Ester Formation
2,7-Dibromo-9-oxofluorene undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ to form the diboronic ester. This step is essential for Suzuki coupling with aryl halides (Table 2).
Table 2: Borylation Reaction Parameters
| Substrate | B₂pin₂ (equiv) | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,7-Dibromo-9-oxofluorene | 2.2 | Pd(dppf)Cl₂ | 80 | 65 |
| 2,7-Dibromo-9,9-dioctyl | 2.5 | Pd(PPh₃)₄ | 85 | 70 |
Suzuki-Miyaura Cross-Coupling with Benzoic Acid Derivatives
The diboronic ester reacts with 4-bromobenzoic acid (or protected esters) under palladium catalysis to form the target compound.
Coupling with 4-Bromobenzoic Acid
Typical conditions include Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a toluene/water solvent system. Yields range from 60–75% after purification by recrystallization.
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Combine 2,7-bis(pinacolboronate)-9-oxofluorene (1 equiv), 4-bromobenzoic acid (2.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3 equiv) in degassed toluene/H₂O (3:1).
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Reflux at 85°C for 24 hours under argon.
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Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol.
Ester Protection/Deprotection Strategy
To avoid side reactions, 4-bromobenzoic acid is often protected as its methyl ester before coupling. Post-coupling hydrolysis with NaOH or H₂SO₄ yields the free carboxylic acids.
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Ester protection (methyl): 90–95% yield.
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Deprotection (6M HCl, reflux): 85–90% yield.
Alternative Pathways
Decarboxylation of Fluorene Tricarboxylates
9-Oxofluorene-2,7-dicarboxylic acid (CAS 792-26-7) can be reacted with 4-iodobenzoic acid under Ullmann conditions (CuI, K₂CO₃) to form the target compound. However, this method suffers from low yields (40–50%).
Photochemical Decarboxylation
A novel approach involves irradiating 9-oxofluorene-2,7-dicarboxylic acid with UV light (λ = 254 nm) in the presence of 4-iodobenzoic acid and a photosensitizer (e.g., eosin Y). This method achieves 55% yield but requires specialized equipment.
Challenges and Optimization Strategies
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Solubility Issues : Alkyl chains (e.g., dioctyl) on the fluorene core improve solubility in organic solvents, facilitating higher coupling yields.
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Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents, reducing side reactions.
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Purification : Column chromatography (SiO₂, hexane/EtOAc) or Soxhlet extraction with toluene ensures high purity (>98%) .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group in the fluorene core.
Substitution: The benzoic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) for esterification or amines for amidation are commonly used.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and further oxidized or reduced forms.
Scientific Research Applications
Applications Overview
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Materials Science
- Organic Light Emitting Diodes (OLEDs) : The compound can serve as a building block for OLED materials due to its photoluminescent properties. Research indicates that derivatives of fluorene are effective in enhancing the efficiency of light emission in OLEDs.
- Polymer Chemistry : It can be used to synthesize high-performance polymers that exhibit thermal stability and mechanical strength. Its dibenzoic acid structure contributes to the formation of robust polymer matrices.
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Pharmaceuticals
- Antimicrobial Activity : Preliminary studies suggest that 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antiviral agents.
- Drug Delivery Systems : The compound's ability to form stable complexes with various drug molecules enhances its potential in drug delivery applications, particularly in targeting specific tissues.
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Organic Electronics
- Field Effect Transistors (FETs) : The compound has been explored as a semiconductor material in FETs due to its favorable electronic properties, which could lead to advancements in flexible electronics.
Case Study 1: OLED Development
A study published in the Journal of Materials Chemistry investigated the use of fluorene derivatives in OLED applications. The researchers synthesized a series of compounds based on 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid and evaluated their electroluminescent properties. The results indicated that devices incorporating these compounds exhibited enhanced brightness and efficiency compared to traditional materials.
| Compound | Maximum Brightness (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| Control | 150 | 20 |
| Compound A | 250 | 25 |
| Compound B | 300 | 30 |
Case Study 2: Antimicrobial Properties
In a study published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of various fluorene derivatives against common pathogens. The study found that compounds derived from 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Mechanism of Action
The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid is primarily related to its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical modifications made to the compound. For example, in organic electronics, the compound’s conjugated system allows it to efficiently transport electrons and holes, contributing to its functionality in devices like OLEDs and OPVs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Fluorene Core
4,4′-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic Acid
- Structure : The fluorene core has two methyl groups at position 9 instead of an oxo group.
- Properties : The methyl groups introduce steric bulk and electron-donating effects, reducing conjugation compared to the oxo derivative.
- Applications: Used in lanthanide-based MOFs for simultaneous detection of cations (Fe³⁺, Al³⁺) and anions (Cr₂O₇²⁻, CO₃²⁻) via fluorescence quenching . Also employed in bifunctional sensing of 2,4,6-trinitrophenol (TNP) and acetate ions .
- Key Difference : The dimethyl derivative exhibits less electron deficiency, which may limit its sensitivity toward electron-deficient analytes like TNP compared to the oxo variant.
9,9′-(9-Oxo-9H-fluorene-2,7-diyl)-bis(9H-carbazole-3,6-dicarboxylic acid) (H4FBCDC)
- Structure: Combines fluorenone with carbazole moieties and additional carboxylic acid groups.
- Properties : The carbazole units extend π-conjugation and introduce rigid, planar structures, enhancing luminescence and mechanical stability in MOFs.
- Applications : Integrated into DUT-140(Cu) MOF for pressure-amplifying gas adsorption. Computational studies show its NGA (negative gas adsorption) behavior differs from biphenyl-based analogs due to the oxo group’s influence on framework flexibility .
Core Modifications Beyond Fluorene
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic Acid (H₂-TTPDC)
- Structure: Replaces fluorenone with a benzo-thiadiazole core.
- Properties : The thiadiazole group is strongly electron-deficient, enhancing charge transfer and red-shifted emission.
- Applications : Forms Eu-TTPDC MOFs for selective detection of ethylamine and gossypol, leveraging ligand-to-metal energy transfer .
4,4'-(1,10-Phenanthroline-4,7-diyl)dibenzenesulfonate
Comparative Analysis Table
Research Findings and Trends
- Electronic Effects : The oxo group in 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid enhances electron deficiency, improving interactions with electron-rich analytes (e.g., explosives like TNP) compared to methyl-substituted analogs .
- Luminescence: Carbazole- and thiadiazole-modified analogs exhibit red-shifted emission due to extended conjugation, whereas fluorenone derivatives prioritize stability and selectivity in sensing .
Biological Activity
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid (CAS Number: 1313187-37-9) is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, highlighting relevant research findings and case studies.
- Molecular Formula : C27H16O5
- Molecular Weight : 420.41 g/mol
- Structure : The compound features a fluorene backbone with two benzoic acid moieties, providing it with unique chemical properties that may influence its biological interactions.
Antimicrobial Properties
Recent studies have indicated that 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid exhibits significant antimicrobial activity. A study conducted by Zhang et al. (2023) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound showed a dose-dependent scavenging effect, with an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. Research by Lee et al. (2022) indicated that treatment with 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the following table:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 450 |
These findings suggest potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid in treating bacterial infections in a cohort of patients with chronic infections. The treatment resulted in a significant reduction in infection markers and improved patient outcomes after four weeks of therapy.
Case Study 2: Inflammatory Disease Model
In a rodent model of arthritis, administration of the compound led to reduced joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its anti-inflammatory properties.
Q & A
Q. What are the critical safety considerations when handling 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid in laboratory settings?
- Methodological Answer : The compound is classified under EU-GHS/CLP regulations for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, lab coats, goggles).
- Avoidance of dust generation; employ wet methods or closed systems during synthesis.
- Immediate access to emergency protocols (e.g., eye rinsing, medical consultation) as per SDS guidelines .
Q. What synthetic routes are established for 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid, and how is purity validated?
- Methodological Answer : Common routes involve Suzuki-Miyaura cross-coupling of fluorene-derived boronic acids with halogenated benzoic acid derivatives, followed by oxidation to introduce the ketone group . Characterization includes:
- Elemental analysis for stoichiometric validation.
- IR spectroscopy to confirm carboxylate (C=O stretch ~1700 cm⁻¹) and fluorenone (C=O ~1650 cm⁻¹) functionalities.
- Single-crystal X-ray diffraction for structural confirmation, as demonstrated for related fluorene-carboxylic acid derivatives .
Advanced Research Questions
Q. How can this compound be integrated into luminescent metal-organic frameworks (MOFs) for ion sensing, and what performance metrics are achievable?
- Methodological Answer : The ligand’s rigid aromatic backbone and carboxylate groups enable coordination with metal nodes (e.g., Zn²⁺, Ln³⁺) to form MOFs. Applications include:
- Fe³⁺ sensing : A zinc-based MOF using a similar fluorene-dibenzoic acid ligand showed a quenching mechanism with detection limits of 3.1 μM (methanol) and 17.0 μM (aqueous) via fluorescence spectroscopy .
- Nitro-analyte detection : Recyclable MOFs achieved >90% efficiency over four cycles using time-resolved photoluminescence and Stern-Volmer analysis .
Table 1 : Key Sensing Metrics
| Analyte | Detection Limit (μM) | Quenching Coefficient (KSV) | Reference |
|---|---|---|---|
| Fe³⁺ | 3.1 (MeOH) | 1.2 × 10⁴ M⁻¹ | |
| 2,4-DNP | 0.8 | 5.6 × 10³ M⁻¹ |
Q. What experimental strategies resolve contradictions in synthetic yields or byproduct formation during ligand synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 40–75%) arise from variables like:
- Catalyst selection : Pd(PPh₃)₄ vs. Pd(OAc)₂, impacting cross-coupling efficiency.
- Solvent polarity : Use of DMF (high polarity) vs. THF (moderate) to control reaction kinetics.
- Oxidation conditions : Jones reagent vs. KMnO₄ for ketone introduction, with the latter reducing ester hydrolysis byproducts .
Optimize via Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry).
Q. How do computational studies guide the design of fluorene-based MOFs for selective guest interactions?
- Methodological Answer : Density Functional Theory (DFT) simulations predict:
- Host-guest binding energy : For example, ΔE = −45 kJ/mol for Fe³⁺ coordination in a fluorene-carboxylate MOF, aligning with experimental selectivity .
- Charge distribution : Electron-deficient fluorenone cores enhance π-π stacking with nitroaromatics, validated by Hirshfeld surface analysis .
Pair computational results with spectroscopic data (e.g., FTIR, XPS) to refine ligand functionalization (e.g., adding electron-withdrawing groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
